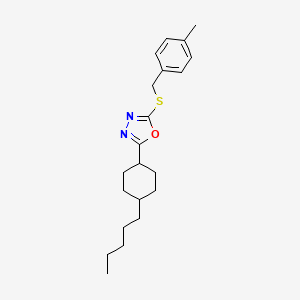

4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide

Description

Properties

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2OS/c1-3-4-5-6-17-11-13-19(14-12-17)20-22-23-21(24-20)25-15-18-9-7-16(2)8-10-18/h7-10,17,19H,3-6,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJIVJKXPBZOOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=NN=C(O2)SCC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:

Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Catalytic hydrogenation

Substitution: Alkyl halides, nucleophiles

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced oxadiazole derivatives

Substitution: Functionalized benzyl and cyclohexyl derivatives

Scientific Research Applications

4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The sulfide group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related 1,3,4-oxadiazole derivatives:

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The target compound’s 4-pentylcyclohexyl group contributes to higher lipophilicity compared to LMM5’s 4-methoxyphenylmethyl or LMM11’s furan-2-yl groups. This may enhance its ability to traverse lipid membranes, a critical factor in bioavailability .

Biological Activity Trends :

- Antifungal Activity : LMM5 and LMM11 exhibit antifungal properties, with LMM11 showing synergistic effects with fluconazole. The target compound’s cyclohexyl group may similarly disrupt fungal membrane ergosterol biosynthesis, though experimental validation is needed .

- Enzyme Inhibition : Compound 8q () demonstrates potent α-glucosidase inhibition, attributed to its indole moiety. The target compound’s lack of polar groups (e.g., amides) may limit similar enzyme interactions .

Synthetic Accessibility :

- Compounds like 6a-o () are synthesized via nucleophilic substitution between sulfonyl electrophiles and oxadiazole thiols. The target compound likely follows a similar route, though its bulky cyclohexyl group may require optimized reaction conditions .

Biological Activity

4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts. This article synthesizes available research findings on the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a unique oxadiazole ring, which is known for its diverse biological properties. The structural formula can be represented as follows:

- Chemical Formula : C₁₈H₂₅N₃OS

- Molecular Weight : 325.47 g/mol

- CAS Number : Not specified in the literature but can be derived from its components.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound are summarized below.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of oxadiazole derivatives. For instance:

- Study Findings : A series of oxadiazole derivatives were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Results : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 20 |

| E. coli | 30 | |

| K. pneumoniae | 40 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been documented:

- Case Study : In vitro studies on human cancer cell lines (MCF-7 for breast cancer and A549 for lung cancer) revealed that the compound inhibited cell proliferation.

- Mechanism : The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC₅₀ (µM) | Mode of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 25 | G2/M phase arrest |

Research Findings

Recent research has focused on optimizing the structure of oxadiazole derivatives to enhance their biological activity. A notable study highlighted the synthesis of various substituted oxadiazoles and their evaluation against different biological targets.

Key Research Outcomes

- Enhanced Antimicrobial Activity : Modifications at the benzyl position improved activity against resistant bacterial strains.

- Anticancer Efficacy : Certain substitutions led to increased potency in inhibiting tumor growth in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.